

# Navigating the Safety Landscape of Anti-CCR8 Monoclonal Antibodies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The targeting of C-C chemokine receptor 8 (CCR8), a key receptor expressed on tumor-infiltrating regulatory T cells (Tregs), represents a promising new frontier in cancer immunotherapy. By depleting these immunosuppressive cells within the tumor microenvironment, anti-CCR8 monoclonal antibodies (mAbs) aim to unleash a potent anti-tumor immune response. As several candidates advance through preclinical and clinical development, a comprehensive understanding of their safety profiles is paramount for researchers and drug developers. This guide provides a comparative overview of the publicly available safety data for different anti-CCR8 mAbs, alongside relevant experimental methodologies and pathway diagrams.

# Comparative Safety Profiles of Investigational Anti-CCR8 mAbs

Direct head-to-head comparative safety studies of different anti-CCR8 mAbs are not yet publicly available. The following tables summarize the safety findings from individual preclinical and clinical studies for several investigational agents. It is important to note that variations in study design, patient populations, and dosing regimens preclude direct cross-trial comparisons.

Table 1: Summary of Preclinical Safety Data for Anti-CCR8 mAbs



| Monoclonal<br>Antibody | Model System       | Key Safety<br>Findings                                                                                           | No-Observed-<br>Adverse-Effect<br>Level (NOAEL) |
|------------------------|--------------------|------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
| RO7502175              | Cynomolgus Monkeys | Well-tolerated, with minimal and transient cytokine secretion and a reduction in peripheral CCR8+ Treg cells.[1] | 100 mg/kg[1]                                    |
| BAY 3375968            | Cynomolgus Monkeys | Reported to have a good safety profile.[2]                                                                       | Not specified in available results.             |

Table 2: Summary of Clinical Safety Data for Anti-CCR8 mAbs



| Monoclonal<br>Antibody                       | Clinical Phase | Patient<br>Population    | Most Common Treatment- Related Adverse Events (TRAEs) (≥15%)                                                                                   | Grade ≥3<br>TRAEs                                                                          |
|----------------------------------------------|----------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| LM-108 (in<br>combination with<br>anti-PD-1) | Phase 1/2      | Gastric Cancer           | Increased alanine transaminase (25.0%), increased aspartate transaminase (22.9%), decreased white blood cell count (22.9%), anemia (16.7%).[3] | Anemia (8.3%), increased lipase (4.2%), rash (4.2%), decreased lymphocyte count (4.2%).[3] |
| CHS-114<br>(formerly<br>SRF114)              | Phase 1        | Advanced Solid<br>Tumors | Pyrexia (13%). Overall TRAEs occurred in 33% of patients, all were Grade 1-2. [4]                                                              | No dose-limiting toxicities reported up to 700 mg.[4]                                      |

# Understanding the Mechanism: The CCR8 Signaling Pathway

Anti-CCR8 mAbs primarily function by targeting and depleting CCR8-expressing Tregs within the tumor microenvironment. The binding of these antibodies to CCR8 on the surface of Tregs can trigger antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[2] [5] The specific expression of CCR8 on tumor-infiltrating Tregs, with lower expression on peripheral Tregs and other immune cells, is a key rationale for this targeted approach, which is



anticipated to have a more favorable safety profile compared to broader immunosuppressive agents.[2][6][7]



CCR8 Signaling Pathway in Regulatory T Cells

Click to download full resolution via product page

**Caption:** CCR8 signaling in tumor-infiltrating regulatory T cells.



## **Experimental Protocols for Safety Assessment**

The safety evaluation of novel anti-CCR8 mAbs involves a combination of in vitro assays and in vivo preclinical studies. While specific protocols are proprietary, a general workflow can be outlined.

### In Vitro Assays:

- Cytokine Release Assays: Peripheral blood mononuclear cells (PBMCs) from healthy donors
  are incubated with the anti-CCR8 mAb to assess the potential for cytokine storm, a
  significant safety concern with immunomodulatory antibodies.[1]
- Off-Target Binding: Screening against a panel of human tissues and cell lines is performed to identify any potential for unintended binding that could lead to off-target toxicities.

#### Preclinical In Vivo Studies:

- Animal Models: Humanized mouse models or non-human primates, such as cynomolgus monkeys, are often used to evaluate the in vivo safety and pharmacokinetics of the antibody.
   [1][2][8]
- Toxicity Studies: These studies typically involve repeated dosing at various levels to
  determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level
  (NOAEL). Key parameters monitored include clinical observations, body weight, food
  consumption, hematology, clinical chemistry, and histopathological examination of tissues.





Click to download full resolution via product page

**Caption:** A generalized workflow for preclinical safety assessment.



## **Future Outlook and Considerations**

The field of anti-CCR8 therapy is rapidly evolving, with several molecules in early-stage clinical trials.[9] As more data becomes available, a clearer picture of the safety and tolerability of this class of drugs will emerge. Key considerations for ongoing and future research include:

- Long-term Safety: Continued monitoring in clinical trials is essential to understand the potential for long-term immune-related adverse events.
- Combination Therapies: As anti-CCR8 mAbs are likely to be used in combination with other immunotherapies, such as PD-1 inhibitors, careful evaluation of the safety of these combination regimens is critical.[3]
- Biomarker Development: Identifying predictive biomarkers for both efficacy and toxicity will be crucial for patient selection and optimizing treatment strategies.

In conclusion, while the current publicly available data suggests a manageable safety profile for investigational anti-CCR8 mAbs, the lack of direct comparative studies necessitates a cautious and evidence-based approach to their development and clinical application. Continued research and transparent data sharing will be vital to fully realize the therapeutic potential of this exciting new class of cancer immunotherapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. domaintherapeutics.com [domaintherapeutics.com]



- 6. bms.com [bms.com]
- 7. Anti-CCR8 Antibodies Market to Witness Remarkable Growth Trajectory During the Forecast Period (2025-2040) Across 7MM | DelveInsight [prnewswire.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. CCR8 expectations | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- To cite this document: BenchChem. [Navigating the Safety Landscape of Anti-CCR8
   Monoclonal Antibodies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b014790#comparing-the-safety-profiles-of-different-anti-ccr8-mabs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com